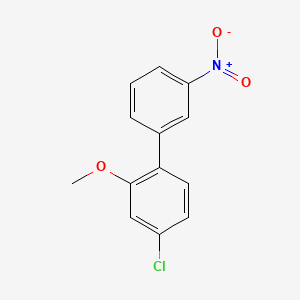

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of benzene, featuring a chloro group, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-chloro-2-methoxy-1-(3-aminophenyl)benzene.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Hydroxyl or amino-substituted benzene derivatives.

Scientific Research Applications

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

- 1-Methoxy-2-chloro-4-nitrobenzene

- 4-Bromo-2-methoxy-1-(3-nitrophenyl)benzene

Uniqueness

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups can lead to unique interactions in chemical and biological systems .

Biological Activity

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene, also known as a nitro-substituted aromatic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure is characterized by a chloro and methoxy group on the benzene ring, along with a nitro group on a phenyl substituent. This specific arrangement is believed to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, 4-chloro and methoxy substitutions can enhance the compound's interaction with bacterial cell membranes, potentially leading to increased antibacterial effects.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µM |

| Similar Nitro Compounds | S. aureus | 10 µM |

| Other Substituted Aromatics | P. aeruginosa | 20 µM |

Studies have shown that the presence of nitro groups can enhance the activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human colon adenocarcinoma (HT-29) and breast cancer cell lines (MCF-7), with IC50 values indicating potency in inhibiting cell proliferation.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 25 |

| MCF-7 | 30 |

| A549 (Lung Cancer) | 40 |

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, although further studies are needed to elucidate these pathways .

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that it may involve:

- Interaction with DNA : Nitro groups can form reactive intermediates that interact with nucleophilic sites in DNA, leading to strand breaks.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or proliferation, contributing to its cytotoxic effects.

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in determining its biological activity. Variations in substituents can lead to significant changes in potency:

- Chloro Substitution : Enhances lipophilicity and membrane permeability.

- Nitro Group : Critical for antimicrobial activity and potential interactions with cellular macromolecules.

Comparative studies with related compounds have shown that slight modifications can lead to enhanced or diminished biological effects, underscoring the importance of SAR in drug design .

Case Studies

Recent investigations into derivatives of this compound have yielded promising results:

- Study on Anticancer Activity : A derivative exhibited an IC50 value of 15 µM against pancreatic cancer cells, indicating a strong potential for further development.

- Antimicrobial Efficacy : A series of synthesized analogs showed enhanced activity against multi-drug resistant strains of bacteria, suggesting that structural modifications could lead to new therapeutic agents.

Properties

IUPAC Name |

4-chloro-2-methoxy-1-(3-nitrophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-13-8-10(14)5-6-12(13)9-3-2-4-11(7-9)15(16)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTBLJLVGKEIBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742729 |

Source

|

| Record name | 4-Chloro-2-methoxy-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-85-3 |

Source

|

| Record name | 4-Chloro-2-methoxy-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.